N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide
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Overview
Description
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide is a chemical compound that has garnered attention in various scientific fields due to its unique physical and chemical properties.
Mechanism of Action
Target of Action
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide, also known as BMB, primarily targets Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
BMB interacts with COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown particularly strong inhibitory activity against COX-1 .
Biochemical Pathways
The primary biochemical pathway affected by BMB is the arachidonic acid pathway . By inhibiting COX enzymes, BMB disrupts this pathway, reducing the production of prostaglandins and other inflammatory mediators .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The inhibition of COX enzymes by BMB leads to a reduction in inflammation . In vitro studies have shown that BMB derivatives can inhibit albumin denaturation, a key process in inflammation, by up to 78.28% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the desired derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes optimization of reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar structures and are also investigated for their anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives are studied for their potential biological activities.
Uniqueness
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide is unique due to its specific structural features, such as the benzyl and butyramide groups, which contribute to its distinct chemical and biological properties. These features may enhance its efficacy and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-3-8-17(22)21(13-15-10-5-4-6-11-15)19-20-18-14(2)9-7-12-16(18)23-19/h4-7,9-12H,3,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCTYWPOSUYYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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